molecular formula C17H14N6O3 B10983638 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B10983638
M. Wt: 350.3 g/mol
InChI Key: DGQPQMNVJHWLND-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a combination of furan, pyridazinone, and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-pyridazinone intermediate, which is then reacted with a triazolopyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The triazolopyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(benzyl)acetamide
  • 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(methyl)acetamide

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to its combination of furan, pyridazinone, and triazolopyridine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the triazolopyridine ring can enhance its binding affinity to certain biological targets, making it a more potent bioactive compound.

Properties

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H14N6O3/c24-16(18-10-15-20-19-14-5-1-2-8-22(14)15)11-23-17(25)7-6-12(21-23)13-4-3-9-26-13/h1-9H,10-11H2,(H,18,24)

InChI Key

DGQPQMNVJHWLND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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